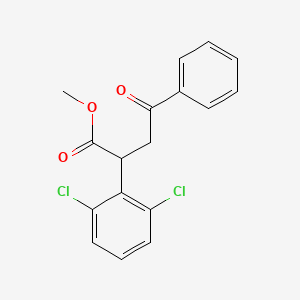

Methyl 2-(2,6-dichlorophenyl)-4-oxo-4-phenylbutanoate

Description

Properties

IUPAC Name |

methyl 2-(2,6-dichlorophenyl)-4-oxo-4-phenylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2O3/c1-22-17(21)12(16-13(18)8-5-9-14(16)19)10-15(20)11-6-3-2-4-7-11/h2-9,12H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQJZEKLZCFKTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)C1=CC=CC=C1)C2=C(C=CC=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 2-(2,6-dichlorophenyl)-4-oxo-4-phenylbutanoate can be achieved through several synthetic routes. One common method involves the esterification of 2-(2,6-dichlorophenyl)-4-oxo-4-phenylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial production methods may involve more efficient and scalable processes, such as the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. These methods often incorporate advanced techniques like high-throughput screening and process optimization to ensure consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Methyl 2-(2,6-dichlorophenyl)-4-oxo-4-phenylbutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Methyl 2-(2,6-dichlorophenyl)-4-oxo-4-phenylbutanoate has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 2-(2,6-dichlorophenyl)-4-oxo-4-phenylbutanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Ethyl 4-(2,6-Dichlorophenyl)-3-Oxobutanoate

Structural Differences :

- Ester Group: The target compound uses a methyl ester, while this analog employs an ethyl ester.

- Oxo Position: The ketone group in the ethyl analog is at C3 (vs. C4 in the target compound), which may reduce steric hindrance and enhance keto-enol tautomerism, affecting reactivity in nucleophilic additions or cyclization reactions .

Synthetic Utility: Ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate is commercially available (e.g., MolPort-004-961-083, AKOS011056390) and widely used as a building block for heterocyclic synthesis.

Diclofenac Derivatives (e.g., Tris-Hydroxyethylammonium Diclofenac)

Pharmacological Context: Diclofenac derivatives, such as tris-hydroxyethylammonium salts, are well-characterized non-steroidal anti-inflammatory drugs (NSAIDs) targeting cyclooxygenase (COX) enzymes. Their structure includes a 2-(2,6-dichlorophenyl)amino phenylacetate backbone, differing significantly from the target compound’s butanoate ester and lack of an amino group.

Crystallographic Properties: Diclofenac acid adopts an orthorhombic crystal system (space group P2₁2₁2₁), which enhances solubility and bioavailability.

Ethyl 4-(2,4-Difluorophenyl)-2,4-Dioxobutanoate

Substituent Effects: Replacing 2,6-dichloro with 2,4-difluoro substituents reduces electron-withdrawing effects, altering electronic distribution and reactivity. The additional dioxo group (C2 and C4) in this compound enhances electrophilicity, making it more reactive in Michael additions compared to the mono-oxo target compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Weight | Substituents | Oxo Position | logP (Predicted) |

|---|---|---|---|---|

| Methyl 2-(2,6-dichlorophenyl)-4-oxo-4-phenylbutanoate | 367.23 g/mol | 2,6-Cl₂C₆H₃; C₆H₅ at C4 | C4 | ~3.8 |

| Ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate | 289.15 g/mol | 2,6-Cl₂C₆H₃ | C3 | ~4.2 |

| Diclofenac acid | 296.15 g/mol | 2,6-Cl₂C₆H₃; NH₂C₆H₄ | N/A | ~4.0 |

Research Findings and Implications

- Reactivity: The C4-oxo group in the target compound may favor intramolecular cyclization over nucleophilic attack, unlike the C3-oxo analogs, which are more reactive toward enolate formation .

- Bioactivity: Unlike diclofenac derivatives, the absence of an amino group in the methyl ester precludes COX inhibition, suggesting divergent therapeutic pathways or inertness in classical NSAID mechanisms .

Biological Activity

Methyl 2-(2,6-dichlorophenyl)-4-oxo-4-phenylbutanoate is a synthetic compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : C17H14Cl2O3

- Molecular Weight : 337.2 g/mol

- CAS Number : 8472784

This compound exhibits biological activity primarily through its interaction with specific cellular pathways. It is known to inhibit certain enzymes that are crucial in metabolic pathways, particularly those involved in lipid metabolism and inflammation.

- Enzyme Inhibition : Studies indicate that this compound acts as an inhibitor of fatty acid synthase (FASN), which is vital for lipid biosynthesis. By inhibiting FASN, the compound may reduce the synthesis of fatty acids, thereby impacting cell proliferation and survival in cancer models .

- Reactive Oxygen Species (ROS) Modulation : The compound has been shown to influence ROS levels within cells. Elevated ROS can lead to oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. This modulation may contribute to its cytotoxic effects against tumor cells .

Anticancer Activity

Research has highlighted the anticancer potential of this compound:

- Cytotoxicity Studies : In vitro studies demonstrate that this compound exhibits selective cytotoxicity against several cancer cell lines. For instance, it has shown effective inhibition of cell growth in breast cancer and prostate cancer models .

- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating intrinsic apoptotic pathways, leading to cell death. This is evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins following treatment with the compound .

Anti-inflammatory Properties

The compound also displays anti-inflammatory properties:

- Cytokine Regulation : It has been reported to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cell types, suggesting its potential use in treating inflammatory diseases .

Case Study 1: Breast Cancer Cell Lines

A study investigating the effects of this compound on MCF-7 breast cancer cells showed a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to increased apoptosis and reduced proliferation markers such as cyclin D1 .

Case Study 2: Prostate Cancer Models

In another study involving LNCaP prostate cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers. The study concluded that this compound could be a promising candidate for further development as an anticancer agent .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(2,6-dichlorophenyl)-4-oxo-4-phenylbutanoate, and how can reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Claisen condensation between methyl 2,6-dichlorophenylacetate and phenylacetyl chloride under basic conditions. Catalysts like sodium hydride or potassium tert-butoxide are critical for enolate formation. Yield optimization (typically 60–75%) depends on temperature control (0–5°C to prevent side reactions) and stoichiometric ratios (1:1.2 for ester:acyl chloride) . Purity is enhanced via recrystallization in ethanol/water (3:1 v/v) or column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How should researchers characterize this compound’s structure and confirm its identity?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : - and -NMR to confirm substituent positions (e.g., dichlorophenyl protons at δ 7.2–7.4 ppm, keto group at δ 3.8–4.1 ppm) .

- IR : Strong carbonyl stretches at ~1720 cm (ester) and ~1680 cm (ketone) .

- X-ray crystallography : SHELXL-2018 for single-crystal refinement; space group is common for similar esters .

Q. What are the key impurities to monitor during synthesis, and how are they quantified?

- Methodological Answer : Common impurities include unreacted 2,6-dichlorophenylacetic acid (retention time ~3.2 min via HPLC, C18 column, acetonitrile/water 70:30) and dimerized byproducts. Use HPLC-MS (ESI+) at m/z 415.2 [M+H] for the target compound and m/z 830.4 for dimers .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound’s polymorphic forms?

- Methodological Answer : Polymorphism may lead to divergent melting points (e.g., 112–115°C vs. 118–120°C) or NMR shifts. Use differential scanning calorimetry (DSC) to identify thermal transitions and variable-temperature X-ray diffraction (VT-XRD) to map lattice changes. For example, orthorhombic vs. monoclinic forms may exhibit distinct -spacings at 2θ = 12.5° and 15.3° .

Q. What strategies are effective for elucidating the stereoelectronic effects of the 2,6-dichlorophenyl group on reactivity?

- Methodological Answer : Computational studies (DFT/B3LYP/6-311+G(d,p)) reveal that the electron-withdrawing Cl substituents reduce electron density at the ketone oxygen, lowering nucleophilic acyl substitution rates. Compare Hammett σ-values (−0.28 for Cl) with experimental kinetic data from reactions with Grignard reagents .

Q. How does the compound’s crystal packing influence its stability under storage conditions?

- Methodological Answer : Hydrogen-bonding networks (e.g., C=O···H–C interactions) stabilize the lattice. Use Mercury 4.3.1 to analyze intermolecular distances (≤3.0 Å for van der Waals contacts). Accelerated stability testing (40°C/75% RH for 6 months) combined with PXRD can detect amorphous-crystalline transitions .

Q. What advanced techniques validate the compound’s purity in complex matrices (e.g., biological samples)?

- Methodological Answer : LC-MS/MS with multiple reaction monitoring (MRM) transitions (e.g., m/z 415.2 → 357.1 for quantification) ensures specificity. Validate against matrix effects (plasma/serum) using standard addition methods (spike recoveries ≥90%) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data across studies?

- Methodological Answer : Cross-validate using certified reference standards (e.g., USP/EP impurities) and control crystallization solvents. For example, ethanol recrystallization may yield a lower-melting form than acetone. Publish full experimental conditions (heating rate, DSC calibration) to enable replication .

Q. Why might NMR integrals for aromatic protons deviate from theoretical predictions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.